molecular formula C21H18N4O3 B11592862 (2E)-2-cyano-N-ethyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-ethyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11592862
M. Wt: 374.4 g/mol
InChI Key: MWVBCWQNMBZENC-NTCAYCPXSA-N
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Description

(2E)-2-cyano-N-ethyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, an ethyl group, and a pyrido[1,2-a]pyrimidin-4-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-ethyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an appropriate aldehyde or ketone.

    Introduction of the 2-methylphenoxy group: This step involves the nucleophilic substitution of a halogenated pyrido[1,2-a]pyrimidin-4-one derivative with 2-methylphenol.

    Formation of the cyano group: This can be achieved through a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

    Introduction of the N-ethyl group: This step involves the alkylation of the amide nitrogen with an ethylating agent, such as ethyl iodide or ethyl bromide.

    Formation of the prop-2-enamide moiety: This can be achieved through a condensation reaction involving an appropriate acrylamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-ethyl-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide,

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-2-cyano-N-ethyl-3-[2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C21H18N4O3/c1-3-23-19(26)15(13-22)12-16-20(28-17-9-5-4-8-14(17)2)24-18-10-6-7-11-25(18)21(16)27/h4-12H,3H2,1-2H3,(H,23,26)/b15-12+

InChI Key

MWVBCWQNMBZENC-NTCAYCPXSA-N

Isomeric SMILES

CCNC(=O)/C(=C/C1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3C)/C#N

Canonical SMILES

CCNC(=O)C(=CC1=C(N=C2C=CC=CN2C1=O)OC3=CC=CC=C3C)C#N

Origin of Product

United States

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